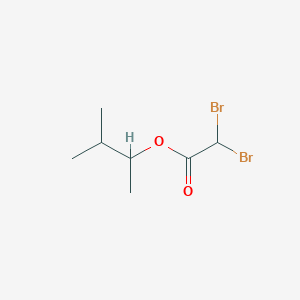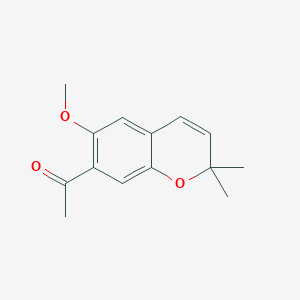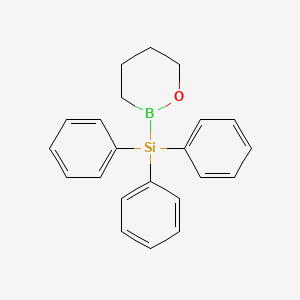
(1,2-Oxaborinan-2-yl)(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Oxaborinan-2-yl)(triphenyl)silane is a unique organosilicon compound that features a boron-containing heterocycle attached to a triphenylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a boron-containing precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and boron chemistry are applied. Large-scale production would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.
化学反応の分析
Types of Reactions: (1,2-Oxaborinan-2-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The boron atom in the oxaborinan ring can be oxidized to form boronic acids or boronates.
Reduction: The silane moiety can participate in reduction reactions, often acting as a hydride donor.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
(1,2-Oxaborinan-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
作用機序
The mechanism by which (1,2-Oxaborinan-2-yl)(triphenyl)silane exerts its effects is primarily through its ability to form stable bonds with carbon, boron, and silicon atoms. The boron atom in the oxaborinan ring can interact with various molecular targets, facilitating reactions such as cross-coupling and hydrosilylation. The silicon atom in the triphenylsilane moiety can act as a hydride donor in reduction reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
Triphenylsilane: A simpler compound with similar reactivity in reduction reactions.
Phenylsilane: Another hydrosilane with applications in organic synthesis.
Boronic Acids: Compounds with a boron atom bonded to two hydroxyl groups, commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness: (1,2-Oxaborinan-2-yl)(triphenyl)silane is unique due to the presence of both boron and silicon in its structure, allowing it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Its ability to form stable bonds with both carbon and silicon makes it a valuable reagent in synthetic chemistry.
特性
CAS番号 |
90670-80-7 |
|---|---|
分子式 |
C22H23BOSi |
分子量 |
342.3 g/mol |
IUPAC名 |
oxaborinan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H23BOSi/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-24-23/h1-9,12-17H,10-11,18-19H2 |
InChIキー |
OWBKGVMRAGIKKN-UHFFFAOYSA-N |
正規SMILES |
B1(CCCCO1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
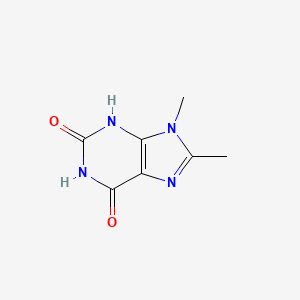
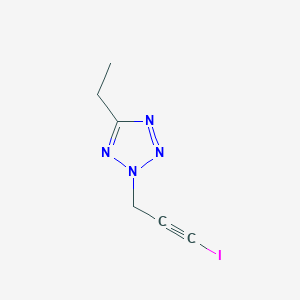
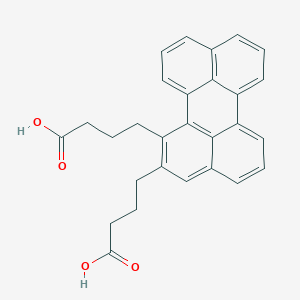
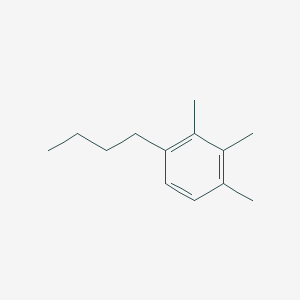
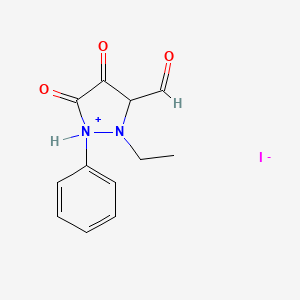
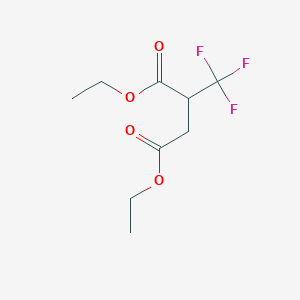
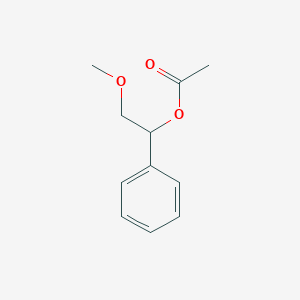
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
